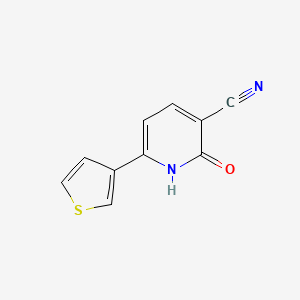![molecular formula C22H31Cl2N5O B14916378 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine](/img/structure/B14916378.png)
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is a complex organic compound featuring a morpholine ring substituted with a tetrazole group, a tert-butyl group, and a dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include tert-butyl hydroperoxide, benzyl cyanide, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
化学反応の分析
Types of Reactions
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium borohydride (NaBH4) to form secondary alcohols.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide, sodium borohydride, and various catalysts. Reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield secondary alcohols, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of new chemical bonds . Additionally, its unique structure allows it to interact with biological molecules, potentially modulating their activity and function .
類似化合物との比較
Similar Compounds
tert-Butylbenzene: Shares the tert-butyl group but lacks the tetrazole and morpholine rings.
BTTES: A water-soluble ligand used in CuAAC reactions, similar in its application as a ligand.
Uniqueness
4-(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1H-tetrazol-5-yl}-1-methylpropyl)morpholine is unique due to its combination of a morpholine ring, a tetrazole group, and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
特性
分子式 |
C22H31Cl2N5O |
|---|---|
分子量 |
452.4 g/mol |
IUPAC名 |
4-[2-[1-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]tetrazol-5-yl]butan-2-yl]morpholine |
InChI |
InChI=1S/C22H31Cl2N5O/c1-6-22(5,28-11-13-30-14-12-28)20-25-26-27-29(20)19(21(2,3)4)10-8-16-7-9-17(23)15-18(16)24/h7-10,15,19H,6,11-14H2,1-5H3/b10-8+ |
InChIキー |
GMJLQLFCHOSSHX-CSKARUKUSA-N |
異性体SMILES |
CCC(C)(C1=NN=NN1C(/C=C/C2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3 |
正規SMILES |
CCC(C)(C1=NN=NN1C(C=CC2=C(C=C(C=C2)Cl)Cl)C(C)(C)C)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)


![N-[4-(benzyloxy)phenyl]-4-methoxybenzamide](/img/structure/B14916311.png)
![4-Fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14916315.png)



![N-(3-hydroxyphenyl)-2-{4-[(3-hydroxyphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14916343.png)
![[Hydroxy-[hydroxy(phenoxy)phosphoryl]methyl]phosphonic acid](/img/structure/B14916347.png)




